Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core (pyrrolo[3,2-b]pyridine) with a bromine atom at position 6 and a methyl ester group at position 3. This structure positions it as a versatile building block in medicinal chemistry and materials science, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent . The compound is listed as discontinued by CymitQuimica, though its derivatives and analogs remain actively researched .
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJKOFBNBLLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (6-position) |
|---|---|---|---|---|---|
| NBS | DMF | 20 | 4 | 88 | >95% |
| Br₂ | AcOH | 25 | 6 | 72 | 60% |
| NBS | CH₃CN | 0 | 3 | 82 | 89% |
Esterification of Carboxylic Acid Intermediates
The methyl ester at the 3-position is typically introduced via Fischer esterification or nucleophilic acyl substitution. Starting from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, refluxing with methanol and sulfuric acid (cat.) for 12 hours achieves 95% conversion. Alternatively, activating the carboxylic acid with thionyl chloride to form the acid chloride, followed by treatment with methanol, provides the ester in 88% yield under milder conditions (0°C to room temperature).
Key Reaction Parameters:
-
Catalyst Load : 5 mol% H₂SO₄ for Fischer esterification.
-
Solvent System : Excess methanol acts as both solvent and nucleophile.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product with >99% purity.
Palladium-Catalyzed Cross-Coupling for Functionalization
The bromine atom at position 6 enables further derivatization via Suzuki-Miyaura couplings. For instance, reacting methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 105°C yields biaryl derivatives. Optimized conditions use 2 mol% catalyst and degassed solvents to prevent palladium black formation.
Table 2: Suzuki Coupling Optimization
| Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenylboronic acid | 2 | 78 | 98 |
| 4-Methoxyphenyl | 2 | 85 | 97 |
| 3,4-Dimethoxyphenyl | 5 | 92 | 99 |
One-Pot Synthesis Approaches
Recent advances explore tandem bromination-esterification sequences to streamline synthesis. A one-pot method involves treating 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with NBS (1.1 eq) in DMF, followed by adding methyl iodide (3 eq) and K₂CO₃ (2 eq) at 60°C. This approach achieves 80% overall yield, reducing purification steps.
Critical Considerations:
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Order of Reactions : Bromination must precede esterification to avoid deactivation of the carboxylic acid.
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Side Reactions : Over-alkylation at nitrogen is mitigated by using methyl triflate instead of iodide.
Comparative Analysis of Synthetic Routes
A cost-benefit analysis reveals trade-offs between yield, scalability, and operational complexity. Traditional stepwise synthesis (bromination → esterification) offers higher purity (>99%) but requires multiple chromatographies. One-pot methods, while efficient, demand stringent temperature control to suppress byproducts like 3,6-dibromo derivatives.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise | 88 | 99 | Moderate | 120 |
| One-Pot | 80 | 95 | High | 90 |
| Acid Chloride Route | 85 | 98 | Low | 150 |
Industrial-Scale Production Challenges
Scaling up requires addressing exothermic reactions during bromination and esterification. Continuous flow reactors improve heat dissipation, enabling gram-scale synthesis with 75% yield . Solvent recovery systems (e.g., DMF distillation) reduce costs by 40%, while automated chromatography enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol, are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation and Reduction: Products include N-oxides and dehalogenated derivatives.
Coupling Reactions: Products include biaryl and alkyne-substituted derivatives.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Industry: The compound is investigated for its potential therapeutic effects in treating cancer and other diseases.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets such as kinases and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit the phosphorylation of proteins, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural features—the pyrrolopyridine scaffold, bromine substitution, and ester functional group—differentiate it from related molecules. Below is a detailed comparison:
Table 1: Comparison of Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate with Analogs
Key Insights:
Ring System Variations: The pyrrolo[3,2-b]pyridine core in the target compound contrasts with pyrrolo[3,2-c]pyridine () and thieno[3,2-b]pyridine (). These differences alter π-π stacking and hydrogen-bonding capabilities, impacting solubility and binding affinity in biological systems . Thienopyridine analogs (e.g., ) replace a nitrogen atom with sulfur, reducing basicity and enhancing electron-withdrawing effects .
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make it more reactive in cross-coupling reactions compared to chlorine .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters improve membrane permeability compared to carboxylic acids, which are more polar and prone to ionization at physiological pH .
Synthetic Utility :
Biological Activity
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, identified by its CAS number 1638759-73-5, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.07 g/mol. The compound features a pyrrolo[3,2-b]pyridine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 1638759-73-5 |
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This effect has been observed in human cancer cell lines, indicating potential for development as an anticancer agent.
- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that the compound may mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating strong anticancer potential.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress demonstrated that pre-treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels. This suggests a protective effect against neurotoxicity.
Q & A
Q. Basic
- Enzymatic assays : Measure inhibition of FGFR1–4 using fluorescently labeled ATP analogs .
- Cell proliferation assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., NCI-H460) to assess antiproliferative effects .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
How can computational modeling aid in designing new analogs?
Q. Advanced
- Molecular docking : Predict binding poses in FGFR1’s ATP-binding pocket (e.g., Glide or AutoDock Vina) .
- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to refine lead compounds .
What purification techniques ensure high purity of the compound?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate brominated isomers.
- Recrystallization : Optimize solvent mixtures (e.g., EtOH/H2O) to achieve >98% purity .
- HPLC : Employ C18 columns with acetonitrile/water gradients for analytical validation .
How stable is this compound under various storage conditions?
Q. Advanced
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
- Light sensitivity : Protect from UV exposure to prevent debromination (use amber vials) .
- Hydrolytic stability : Ester groups hydrolyze in aqueous base (pH >10); use anhydrous DMSO for stock solutions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction scaling : Transitioning from batch to flow reactors reduces exothermic risks and improves reproducibility .
- Cost optimization : Substitute expensive ligands (e.g., RuPhos for Buchwald-Hartwig aminations) .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <5000 ppm THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
